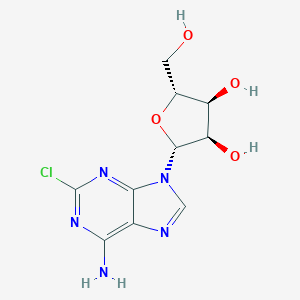

2-Chloroadenosine

説明

2-Chloroadenosine has been reported in Ophiocordyceps sinensis with data available.

This compound. A metabolically stable analog of adenosine which acts as an adenosine receptor agonist. The compound has a potent effect on the peripheral and central nervous system.

Structure

3D Structure

特性

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXYYZIIJIXVFW-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017134 | |

| Record name | 2-Chloroadenosinehemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463001 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

146-77-0, 103090-47-7, 81012-94-4 | |

| Record name | 2-Chloroadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloroformycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103090477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroadenosinehemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroadenosinehemihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloroadenosine hemihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W7ZUG45G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Chloroadenosine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the molecular mechanisms underlying the biological activity of 2-Chloroadenosine (2-CADO), a stable adenosine (B11128) analog. It details its interactions with adenosine receptors, subsequent signaling cascades, and alternative intracellular effects. The guide also includes detailed protocols for key experimental assays used to characterize its activity.

Introduction to this compound

This compound (6-Amino-2-chloropurine riboside) is a synthetic, metabolically stable analog of the endogenous nucleoside adenosine.[1][2] Unlike adenosine, which is rapidly metabolized by adenosine deaminase, 2-CADO's resistance to degradation makes it a valuable tool for studying adenosinergic signaling pathways both in vitro and in vivo.[3] It functions primarily as a non-selective adenosine receptor agonist, exhibiting activity at A1, A2A, and A3 receptor subtypes. This broad receptor affinity allows it to influence a wide array of physiological processes, including neuronal activity, cardiovascular function, and immune responses. Its anticonvulsive properties have been demonstrated in various animal models.

Primary Mechanism of Action: Adenosine Receptor Agonism

The principal mechanism of action of 2-CADO is the activation of G protein-coupled adenosine receptors (ARs). Its non-selective profile means it can engage multiple receptor subtypes, which are coupled to different G protein families, leading to varied downstream cellular responses.

Receptor Binding Profile and Affinity

2-CADO binds to A1, A2A, and A3 adenosine receptors with affinities in the nanomolar to low micromolar range. The A2A receptor generally shows the highest affinity for 2-CADO. The binding affinity, often expressed as the inhibition constant (Ki) or dissociation constant (Kd), quantifies the strength of the interaction between 2-CADO and the receptor.

Data Presentation: this compound Binding Affinity

| Receptor Subtype | Ligand | Ki (nM) | Kd (nM) | Species/Tissue | Reference |

| A1 | This compound | 300 | - | Not Specified | |

| A2A | This compound | 80 | - | Not Specified | |

| A3 | This compound | 1900 | - | Not Specified | |

| A1 | [3H]-2-Chloroadenosine | - | 23.5 | Rat Brain | |

| A1 | This compound | - | 10 | Human Cerebral Cortex | |

| A2 | [3H]-2-Chloroadenosine | - | 280 | Human Cerebral Cortex |

G Protein-Coupled Signaling Pathways

The activation of adenosine receptors by 2-CADO initiates distinct intracellular signaling cascades depending on the G protein to which the receptor subtype is coupled. A1 and A3 receptors predominantly couple to Gi/o proteins, while A2A and A2B receptors couple to Gs proteins.

Upon binding of 2-CADO to A1 or A3 receptors, the associated heterotrimeric Gi/o protein is activated. The Gαi/o subunit dissociates from the Gβγ dimer and proceeds to inhibit the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA). Additionally, the Gβγ subunit can directly modulate ion channels, such as activating G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

Caption: 2-CADO signaling via Gi/o-coupled A1/A3 receptors.

Activation of A2A and A2B receptors by 2-CADO leads to the stimulation of the associated Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, resulting in an increased conversion of ATP to cAMP. Elevated cAMP levels activate PKA, which then phosphorylates various downstream target proteins, modulating gene expression and cellular function. This pathway is particularly prominent in vascular smooth muscle, platelets, and certain neuronal populations.

Caption: 2-CADO signaling via Gs-coupled A2A/A2B receptors.

Alternative Mechanism: Intracellular Metabolism and Apoptosis

Beyond receptor-mediated signaling, 2-CADO can be transported into cells and undergo intracellular metabolism. A key pathway involves its phosphorylation by adenosine kinase. This action can be suppressed by the adenosine kinase inhibitor 5-iodotubercidin. Intracellularly, 2-CADO is efficiently converted into its triphosphate analog, 2-chloro-ATP.

The accumulation of 2-chloro-ATP contributes to cytotoxicity through two primary mechanisms:

-

ATP Depletion: The conversion process consumes intracellular ATP pools.

-

Inhibition of Macromolecular Synthesis: 2-chloro-ATP can interfere with processes that rely on ATP, leading to a general inhibition of DNA, RNA, and protein synthesis.

This metabolic pathway can ultimately trigger the intrinsic pathway of apoptosis, characterized by the release of cytochrome c from mitochondria and the activation of caspases. This mechanism is particularly relevant in the context of its effects on cancer cells, such as in certain types of leukemia.

Caption: Intracellular metabolism of 2-CADO leading to apoptosis.

Key Experimental Methodologies

The characterization of 2-CADO's mechanism of action relies on several key experimental techniques.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of 2-CADO for its target receptors. It involves competing a radiolabeled ligand with unlabeled 2-CADO for binding to receptors in a cell membrane preparation.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation:

-

Culture cells stably expressing the adenosine receptor of interest (e.g., HEK-293 or CHO cells).

-

Harvest cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in a fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In assay tubes, add a fixed amount of membrane preparation (e.g., 20-25 µg protein/tube).

-

Add a fixed concentration of a suitable radioligand (e.g., [3H]R-PIA for A1, [3H]CGS21680 for A2A).

-

Add increasing concentrations of unlabeled 2-CADO (the competitor).

-

For non-specific binding control tubes, add a high concentration of a non-radiolabeled agonist or antagonist (e.g., 10 µM NECA).

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Termination and Detection:

-

Rapidly terminate the binding reaction by filtration through glass fiber filters (e.g., Brandel GF/B) using a cell harvester.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of 2-CADO.

-

Use non-linear regression analysis to fit the competition curve and determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of 2-CADO to modulate the activity of adenylyl cyclase and alter intracellular cAMP levels. It is used to confirm whether 2-CADO acts as an agonist or antagonist at Gs- or Gi/o-coupled receptors.

Experimental Protocol: cAMP Accumulation Assay

-

Cell Preparation:

-

Seed cells expressing the target receptor into a multi-well plate (e.g., 96- or 384-well) and culture overnight.

-

On the day of the experiment, wash the cells with a stimulation buffer (e.g., DMEM or HBSS containing a phosphodiesterase inhibitor like IBMX or rolipram (B1679513) to prevent cAMP degradation).

-

-

Compound Treatment:

-

For Gs-coupled receptors: Add increasing concentrations of 2-CADO to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

For Gi/o-coupled receptors: Pre-stimulate the cells with an adenylyl cyclase activator like forskolin (B1673556) to induce a baseline level of cAMP. Then, add increasing concentrations of 2-CADO to measure the inhibition of this forskolin-stimulated cAMP production.

-

-

Cell Lysis:

-

Remove the stimulation buffer and add a lysis buffer to release the intracellular cAMP. Incubate for 5-10 minutes to ensure complete lysis.

-

-

cAMP Detection:

-

Transfer the cell lysate to an assay plate.

-

Detect cAMP levels using a competitive immunoassay format, such as HTRF, AlphaScreen, or ELISA. These methods typically involve a labeled cAMP tracer that competes with the cAMP from the sample for binding to a specific anti-cAMP antibody.

-

The signal generated is inversely proportional to the amount of cAMP in the cell lysate.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Interpolate the cAMP concentrations in the samples from the standard curve.

-

Plot the cAMP concentration against the log concentration of 2-CADO and fit the data using a sigmoidal dose-response curve to determine the EC50 (for stimulation) or IC50 (for inhibition).

-

Caption: General workflow for a cell-based cAMP accumulation assay.

Electrophysiological Recording

Techniques like patch-clamp recording are used to measure the effects of 2-CADO on ion channel activity, membrane potential, and neuronal firing rates. This is crucial for understanding its effects on the central and peripheral nervous systems.

Experimental Protocol: Perforated Patch-Clamp Recording

-

Slice Preparation:

-

Prepare acute brain slices (e.g., hippocampal slices, 350-400 µm thick) from an animal model and maintain them in oxygenated artificial cerebrospinal fluid (aCSF).

-

-

Recording Setup:

-

Transfer a slice to a recording chamber on a microscope stage, continuously superfused with warmed, oxygenated aCSF.

-

Prepare a glass micropipette (recording electrode) with a tip resistance of 3-6 MΩ.

-

Fill the pipette with an internal solution containing an antibiotic pore-forming agent like gramicidin (B1672133) or amphotericin B. This allows for electrical access to the cell while preserving the intracellular chloride concentration and other small molecules.

-

-

Recording Procedure:

-

Under visual guidance, approach a neuron in the slice with the micropipette and form a high-resistance (>1 GΩ) seal (a "giga-seal") with the cell membrane.

-

Monitor the formation of pores by the antibiotic, which is observed as a decrease in series resistance over 15-45 minutes.

-

Once a stable recording is achieved, record baseline electrical activity (e.g., membrane potential, postsynaptic currents) in either current-clamp or voltage-clamp mode.

-

-

Drug Application:

-

Apply 2-CADO to the slice by adding it to the superfusing aCSF at a known concentration.

-

Record the changes in the neuron's electrical properties in response to the drug application. For example, activation of A1 receptors by 2-CADO is expected to cause hyperpolarization and an increase in membrane conductance due to the opening of GIRK channels.

-

-

Data Analysis:

-

Analyze the recorded traces to quantify changes in resting membrane potential, input resistance, firing frequency, and the amplitude and frequency of synaptic events.

-

Compare the pre-drug baseline activity with the activity during and after drug application.

-

References

2-Chloroadenosine: An In-depth Technical Guide to its Adenosine Receptor Agonist Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroadenosine is a synthetic, metabolically stable analog of the endogenous nucleoside adenosine (B11128). It functions as a non-selective agonist at all four subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. This guide provides a comprehensive technical overview of the receptor binding affinity, functional potency, and signaling pathways associated with this compound. Detailed experimental protocols for key assays and visualizations of signaling cascades are included to facilitate further research and drug development efforts.

Core Concepts: Adenosine Receptors and this compound

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological processes, including cardiovascular function, neurotransmission, inflammation, and immune responses. The four subtypes are distinguished by their tissue distribution, signaling mechanisms, and ligand affinities.

-

A₁ and A₃ Receptors: Typically couple to Gᵢ/₀ proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of various ion channels.

-

A₂A and A₂B Receptors: Primarily couple to Gₛ proteins, resulting in the stimulation of adenylyl cyclase and an increase in intracellular cAMP. The A₂B and A₃ receptors have also been shown to couple to G₀ proteins, activating the phospholipase C (PLC) pathway.

This compound's stability against enzymatic degradation by adenosine deaminase makes it a valuable tool for studying adenosinergic signaling in vitro and in vivo.

Quantitative Agonist Profile of this compound

The following tables summarize the binding affinity (Kᵢ) and functional potency (EC₅₀) of this compound at human adenosine receptor subtypes.

Table 1: Binding Affinity (Kᵢ) of this compound at Human Adenosine Receptors

| Receptor Subtype | Kᵢ (nM) | Reference(s) |

| A₁ | 300 | [1][2][3] |

| A₂A | 80 | [1] |

| A₂B | 12000 ± 4200 | |

| A₃ | 1900 |

Note: Kᵢ values can vary depending on the experimental conditions, such as the radioligand and tissue/cell preparation used.

Table 2: Functional Potency (EC₅₀) of this compound at Human Adenosine Receptors

| Receptor Subtype | Assay Type | Cell Line | EC₅₀ (nM) | Reference(s) |

| A₁ | Intracellular pH decrease | Human Prostatic Stromal Cells | 124 ± 12 | |

| A₂A | cAMP Accumulation | HEK293 | ~1000 | |

| A₂B | Extracellular Acidification | HEK-293 | 890 ± 300 | |

| A₃ | Apoptosis Induction | Rheumatoid Fibroblasts | >50,000 |

Note: EC₅₀ values are highly dependent on the specific functional assay and cell system employed. The data presented here are from various sources and may not be directly comparable.

Signaling Pathways Activated by this compound

This compound elicits cellular responses through the activation of distinct G protein-mediated signaling cascades.

A₁ and A₃ Receptor Signaling (Gᵢ-Coupled)

Activation of A₁ and A₃ receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway plays a role in neuronal inhibition and anti-inflammatory effects.

A₂A and A₂B Receptor Signaling (Gₛ-Coupled)

Binding of this compound to A₂A and A₂B receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP. This pathway is involved in processes such as vasodilation and immune modulation.

A₂B and A₃ Receptor Signaling (G₀-Coupled)

In addition to their primary coupling, A₂B and A₃ receptors can also couple to G₀ proteins, activating phospholipase C (PLC) and leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of Protein Kinase C (PKC).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the agonist profile of this compound.

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific adenosine receptor subtype.

References

A Deep Dive into the Comparative Chemical Stability of 2-Chloroadenosine and Adenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical stability of 2-Chloroadenosine versus its parent nucleoside, adenosine (B11128). Understanding the stability of these compounds is paramount for their application in research and therapeutic development, as it directly impacts their storage, handling, and in vivo efficacy. This document outlines key differences in their susceptibility to enzymatic degradation, acid-catalyzed hydrolysis, and thermal stress, supported by quantitative data and detailed experimental protocols.

Executive Summary

Adenosine, a ubiquitous purine (B94841) nucleoside, plays a crucial role in various physiological processes but is hampered by its rapid in vivo metabolism. This compound, a synthetic analog, was developed to overcome this limitation. The substitution of a chlorine atom at the 2-position of the adenine (B156593) ring significantly enhances its chemical stability, particularly against enzymatic degradation by adenosine deaminase and acid-catalyzed hydrolysis. This increased stability prolongs its biological half-life, making it a more robust tool for pharmacological studies and a potential therapeutic agent. This guide will delve into the specifics of this enhanced stability, providing researchers with the necessary data and methodologies to effectively utilize these compounds.

Enzymatic Degradation: Resistance to Adenosine Deaminase

A primary route of adenosine metabolism is its deamination to inosine (B1671953) by the enzyme adenosine deaminase (ADA). This rapid conversion severely limits the in vivo half-life of adenosine. This compound, however, is a poor substrate for ADA, rendering it significantly more resistant to this enzymatic degradation.

Quantitative Data: Enzymatic Stability

| Compound | Enzyme | Kinetic Parameter | Value | Reference |

| Adenosine | Adenosine Deaminase (ADA) | Km | 25 - 50 µM | [Various sources] |

| Vmax | Substrate-dependent | [Various sources] | ||

| Half-life in blood | < 10 seconds | [Various sources] | ||

| This compound | Adenosine Deaminase (ADA) | Km | Not readily deaminated | [Various sources] |

| Vmax | Not readily deaminated | [Various sources] | ||

| Half-life in plasma (human) | ~6.7 hours (β-half-life) | [1] |

Experimental Protocol: Adenosine Deaminase Activity Assay

This protocol outlines a common method to assess the rate of deamination of adenosine or its analogs by ADA.

Objective: To determine the kinetic parameters (Km and Vmax) of adenosine deaminase with a given substrate.

Principle: The deamination of adenosine to inosine results in a decrease in absorbance at 265 nm. The initial rate of this absorbance change is proportional to the enzyme activity.

Materials:

-

Adenosine Deaminase (from calf spleen)

-

Adenosine or this compound stock solution

-

50 mM Sodium Phosphate (B84403) buffer, pH 7.5

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a series of substrate solutions (adenosine or this compound) of varying concentrations in 50 mM sodium phosphate buffer, pH 7.5.

-

Equilibrate the spectrophotometer to 25°C and set the wavelength to 265 nm.

-

To a quartz cuvette, add 1 mL of the substrate solution.

-

Initiate the reaction by adding a small, fixed amount of adenosine deaminase solution to the cuvette.

-

Immediately start recording the absorbance at 265 nm for a set period (e.g., 3-5 minutes), ensuring the reaction is in the initial linear phase.

-

Calculate the initial velocity (V0) from the slope of the absorbance versus time plot, using the molar extinction coefficient difference between adenosine and inosine at 265 nm.

-

Repeat steps 3-6 for each substrate concentration.

-

Plot the initial velocities (V0) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Experimental Workflow: Enzymatic Degradation Assay

Acid-Catalyzed Hydrolysis: Stability of the Glycosidic Bond

The N-glycosidic bond linking the purine base to the ribose sugar is susceptible to cleavage under acidic conditions. The presence of the electron-withdrawing chlorine atom at the 2-position of the adenine ring in this compound stabilizes this bond, making it significantly more resistant to acid hydrolysis compared to adenosine.

Quantitative Data: Acid Hydrolysis Stability

The following data is derived from a study by Abdel-Hamid et al., who investigated the hydrolysis of these nucleosides over a range of pH values and temperatures. The hydrolysis was found to follow pseudo-first-order kinetics.

Table 2.1: Rate Constants (k) for Hydrolysis at 80°C

| pH | Adenosine (k x 10-3 min-1) | This compound (k x 10-3 min-1) |

| 2.0 | 11.5 | 1.8 |

| 3.0 | 1.2 | 0.2 |

Table 2.2: Half-lives (t1/2) for Hydrolysis at 80°C

| pH | Adenosine (hours) | This compound (hours) |

| 2.0 | 1.0 | 6.4 |

| 3.0 | 9.6 | 57.8 |

Experimental Protocol: Acid Hydrolysis Stability Study

This protocol is based on the methodology described by Abdel-Hamid et al.

Objective: To determine the rate constant and half-life of nucleoside hydrolysis under acidic conditions.

Materials:

-

Adenosine or this compound

-

Hydrochloric acid solutions of varying pH (e.g., pH 2.0, 3.0)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase: e.g., Methanol (B129727)/Water mixture

-

Thermostatically controlled water bath

Procedure:

-

Prepare stock solutions of the nucleosides in deionized water.

-

Prepare acidic solutions (e.g., using HCl) to the desired pH values.

-

In a series of sealed vials, mix the nucleoside stock solution with the acidic solution to achieve the final desired concentration and pH.

-

Place the vials in a thermostatically controlled water bath set to the desired temperature (e.g., 80°C).

-

At regular time intervals, withdraw an aliquot from each vial and immediately cool it on ice to stop the reaction.

-

Analyze the samples by HPLC to determine the concentration of the remaining nucleoside. The separation can be achieved on a C18 column with a suitable mobile phase (e.g., 20% methanol in water) and UV detection at 260 nm.

-

The hydrolysis products (adenine or 2-chloroadenine) can also be monitored.

-

Plot the natural logarithm of the nucleoside concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

-

Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Logical Relationship: Factors Affecting Hydrolysis

Thermal Stability

General Observations on Thermal Stability

-

Purine nucleosides are generally less stable than pyrimidine (B1678525) nucleosides at high temperatures.

-

The glycosidic bond is typically the most labile site for thermal degradation.

-

Decomposition can lead to the formation of the free purine base and degradation products of the ribose sugar.

-

Studies on adenosine phosphates have shown that they degrade rapidly at temperatures above 50-60°C.

Further research is required to fully quantify the comparative thermal degradation kinetics of adenosine and this compound.

Signaling Pathways

Both adenosine and this compound exert their biological effects primarily through the activation of four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors (GPCRs). The downstream signaling cascades are dependent on the receptor subtype and the type of G-protein they couple to.

Adenosine Receptor Signaling

Conclusion

This compound exhibits significantly enhanced chemical stability compared to adenosine. Its resistance to enzymatic degradation by adenosine deaminase and increased stability against acid-catalyzed hydrolysis make it a more reliable and potent tool for in vitro and in vivo research. This superior stability profile is a critical consideration for drug development professionals exploring adenosine receptor agonists for therapeutic applications. The data and protocols presented in this guide provide a foundational understanding for researchers working with these important nucleosides.

References

The Genesis and Biological Impact of 2-Chloroadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroadenosine (2-CADO) is a synthetic analog of the endogenous nucleoside adenosine (B11128). Its metabolic stability, a consequence of the chlorine substitution at the 2-position of the purine (B94841) ring, has made it a valuable tool in pharmacology and physiology. As a non-selective agonist for adenosine receptors, this compound has been instrumental in elucidating the diverse roles of adenosinergic signaling in various physiological and pathological processes, including neurotransmission, inflammation, and cardiovascular function. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted biological activities of this compound, with a focus on its receptor-mediated signaling pathways and intracellular effects. Detailed experimental protocols for its synthesis and quantitative data on its biological activity are presented to facilitate further research and development.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in a single seminal publication but emerged from the broader exploration of purine chemistry in the mid-20th century. The systematic modification of the adenosine molecule was driven by the desire to create analogs with altered metabolic stability and receptor selectivity. The introduction of a chlorine atom at the 2-position of the adenine (B156593) ring was a key strategy to render the molecule resistant to deamination by adenosine deaminase (ADA), the primary enzyme responsible for the rapid degradation of adenosine in vivo. This enhanced stability allowed for more sustained biological effects, making this compound a powerful research tool to study the physiological roles of adenosine. Early work by medicinal chemists, such as John A. Montgomery and others, on various halogenated purine nucleosides laid the groundwork for the synthesis and characterization of compounds like this compound. Its utility as a stable adenosine receptor agonist became apparent in subsequent pharmacological studies, solidifying its role in adenosine research.

Chemical Synthesis of this compound

The chemical synthesis of this compound has been approached through various routes, often starting from commercially available purine or carbohydrate precursors. A common strategy involves the condensation of a protected ribose derivative with a 2,6-dichloropurine (B15474), followed by selective amination at the 6-position.

General Synthetic Scheme

A representative synthesis of this compound is outlined below. This multi-step process typically involves:

-

Protection of Ribose: The hydroxyl groups of D-ribose are protected, commonly by acetylation, to prevent unwanted side reactions.

-

Glycosylation: The protected ribose is coupled with 2,6-dichloropurine to form the nucleoside bond.

-

Selective Amination: The more reactive chloro group at the 6-position of the purine ring is selectively replaced with an amino group.

-

Deprotection: The protecting groups on the ribose moiety are removed to yield the final product, this compound.

Experimental Protocol: Synthesis from 2,6-Dichloropurine and Tetraacetylribose

This protocol is a generalized representation based on common synthetic methodologies.

Step 1: Condensation of 2,6-Dichloropurine with 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose

-

Materials: 2,6-Dichloropurine, 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose, Hexamethyldisilazane (HMDS), Ammonium (B1175870) sulfate, Dry acetonitrile (B52724).

-

Procedure:

-

A suspension of 2,6-dichloropurine in dry acetonitrile is treated with HMDS and a catalytic amount of ammonium sulfate.

-

The mixture is heated to reflux until a clear solution is obtained, indicating the formation of the silylated purine.

-

The solvent is removed under reduced pressure.

-

The silylated purine is redissolved in dry acetonitrile, and 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose is added.

-

A Lewis acid catalyst (e.g., SnCl₄) is added dropwise at 0°C.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give the crude protected nucleoside, 2,6-dichloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

-

Step 2: Ammonolysis of 2,6-dichloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine

-

Materials: Protected dichloropurine nucleoside from Step 1, Methanolic ammonia (B1221849).

-

Procedure:

-

The purified product from Step 1 is dissolved in a saturated solution of ammonia in methanol.

-

The reaction vessel is sealed and stirred at room temperature for an extended period (typically 24-48 hours).

-

The solvent is evaporated under reduced pressure.

-

The residue is purified by recrystallization or column chromatography to yield this compound.

-

Biological Activity and Receptor-Mediated Signaling

This compound exerts its biological effects primarily by acting as an agonist at all four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. These are G protein-coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades.

Quantitative Data: Receptor Binding Affinities

The affinity of this compound for the different adenosine receptor subtypes has been determined through radioligand binding assays. The equilibrium dissociation constants (Kᵢ) are summarized in the table below.

| Receptor Subtype | Kᵢ (nM) |

| A₁ | 300[1] |

| A₂ₐ | 80[1] |

| A₃ | 1900[1] |

Note: These values are representative and can vary depending on the experimental conditions and tissue/cell type used.

Signaling Pathways

Activation of the A₁ receptor, which couples to Gᵢ/Gₒ proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, A₁ receptor activation can stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[2][3] Downstream effectors also include the activation of certain potassium channels and inhibition of N-, P-, and Q-type calcium channels.[2] The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, can also be modulated by A₁ receptor signaling.[4]

A₁ Adenosine Receptor Signaling Pathway

The A₂ₐ receptor is coupled to Gₛ proteins. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA. PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which modulates gene expression.

A₂ₐ Adenosine Receptor Signaling Pathway

Similar to the A₁ receptor, the A₃ receptor primarily couples to Gᵢ proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[5] However, it can also couple to Gᵩ proteins, activating the PLC pathway and subsequent calcium mobilization and PKC activation.[6][7] The A₃ receptor has also been shown to activate the PI3K/Akt and MAPK/ERK signaling pathways, which are involved in cell survival and proliferation.[6][7]

A₃ Adenosine Receptor Signaling Pathway

Intracellular, Receptor-Independent Effects

Beyond its interaction with cell surface receptors, this compound can be transported into cells via nucleoside transporters. Once inside, it can be phosphorylated by adenosine kinase to its triphosphate form, 2-chloro-ATP. This metabolite can exert biological effects independently of adenosine receptors. For instance, 2-chloro-ATP has been shown to inhibit enzymes involved in energy metabolism and nucleic acid synthesis, such as phosphofructokinase, and can be incorporated into RNA, leading to chain termination. These intracellular actions can contribute to the cytotoxic and apoptotic effects of this compound observed in some cell types, particularly at higher concentrations.

Intracellular Fate and Actions of this compound

Experimental Workflows

Workflow for Synthesis and Purification

The general workflow for the chemical synthesis and purification of this compound involves a series of sequential steps, each requiring careful monitoring and purification to ensure the desired product is obtained with high purity.

References

- 1. Frederick Sanger - Wikipedia, la enciclopedia libre [es.wikipedia.org]

- 2. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 3. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

2-Chloroadenosine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroadenosine (2-CADO) is a synthetic analog of the endogenous nucleoside adenosine (B11128).[1][2][3][4][5] It is characterized by the presence of a chlorine atom at the 2-position of the purine (B94841) ring, which confers metabolic stability by rendering it resistant to deamination by adenosine deaminase (ADA). This stability makes this compound a valuable tool in pharmacological research to study the effects of adenosine receptor activation. It acts as a non-selective agonist for adenosine receptors, with varying affinities for the A1, A2A, and A3 subtypes. Beyond its action on cell surface receptors, this compound can be transported into cells and undergo intracellular metabolism, leading to effects independent of receptor signaling, such as the induction of apoptosis. This guide provides a detailed overview of the chemical properties, structure, and key biological signaling pathways of this compound.

Chemical Structure and Properties

This compound is a purine nucleoside composed of a 2-chloroadenine (B193299) base attached to a ribose sugar moiety.

Structure:

-

Systematic Name (IUPAC): (2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

-

Chemical Formula: C₁₀H₁₂ClN₅O₄

-

Canonical SMILES: C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N

-

InChI Key: BIXYYZIIJIXVFW-UUOKFMHZSA-N

The structure consists of a planar purine ring system linked via a β-N9-glycosidic bond to the C1' position of the ribofuranose sugar. The chlorine atom at the C2 position of the purine ring is a key feature that distinguishes it from adenosine.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 301.69 g/mol | |

| Appearance | White to off-white solid/crystalline powder | |

| Melting Point | 133-136 °C (decomposes) | |

| 160 °C (decomposes) (hemihydrate) | ||

| 162 °C | ||

| Boiling Point | 591.8 °C at 760 mmHg (predicted) | |

| Density | 2.19 g/cm³ (predicted) |

Solubility

This compound exhibits varying solubility in different solvents.

| Solvent | Solubility | Source(s) |

| Water | 25 mM | |

| Soluble | ||

| DMSO | 100 mM | |

| 2.5 mg/mL | ||

| Methanol | Slightly soluble (with heating and sonication) | |

| Ethanol (B145695) | 0.25 mg/mL | |

| DMF | 2 mg/mL | |

| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL |

Biological Activity and Signaling Pathways

This compound exerts its biological effects through two primary mechanisms: activation of cell-surface adenosine receptors and intracellular metabolic pathways following transport into the cell.

Adenosine Receptor Agonism

This compound is a non-selective agonist of adenosine receptors, which are a class of G protein-coupled receptors (GPCRs). It binds to A1, A2A, and A3 receptors with different affinities, initiating downstream signaling cascades.

| Receptor Subtype | Ki (nM) | Source(s) |

| A1 | 300 | |

| A2A | 80 | |

| A3 | 1900 |

The activation of these receptors leads to various cellular responses. For instance, A1 receptor activation typically inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels, while A2A receptor activation stimulates adenylyl cyclase, leading to an increase in cAMP.

Caption: Adenosine Receptor Signaling Pathway of this compound.

Intracellular Signaling and Apoptosis

This compound can be transported into cells via nucleoside transporters, such as the human equilibrative nucleoside transporter (hENT). Once inside the cell, it can be phosphorylated by adenosine kinase. The resulting phosphorylated this compound metabolites can induce apoptosis through the activation of a caspase-dependent pathway. This mechanism of action is independent of cell surface adenosine receptor signaling.

Caption: Intracellular Apoptosis Pathway of this compound.

Experimental Protocols

The following are generalized protocols for key experiments related to the characterization of this compound. These should be adapted and optimized for specific experimental conditions.

Determination of Melting Point (Capillary Method)

This protocol describes a standard method for determining the melting point of a solid compound.

Materials:

-

This compound powder

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Mortar and pestle (optional, for fine powder)

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping the tube through a long glass tube.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

The melting point is reported as the range between these two temperatures.

Determination of Aqueous Solubility (Shake-Flask Method)

This is a standard method for determining the solubility of a compound in an aqueous buffer.

Materials:

-

This compound powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Small glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical balance

-

Spectrophotometer or HPLC system for concentration measurement

Procedure:

-

Add an excess amount of this compound to a series of vials containing a known volume of PBS (e.g., 1 mL). The excess solid should be visible.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with PBS to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC with a standard curve).

-

Calculate the original concentration in the supernatant to determine the solubility.

Radioligand Binding Assay for Adenosine Receptor Affinity (Ki)

This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for a specific adenosine receptor subtype.

Materials:

-

Cell membranes expressing the target adenosine receptor (e.g., A1, A2A, or A3)

-

A suitable radioligand for the target receptor (e.g., [³H]-CGS 21680 for A2A)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding inhibitor (e.g., a high concentration of a known agonist or antagonist)

-

96-well plates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Cell membrane preparation

-

Assay buffer

-

Radioligand at a concentration near its Kd

-

Varying concentrations of this compound or buffer (for total binding) or the non-specific inhibitor (for non-specific binding).

-

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Measurement of Intracellular cAMP Accumulation

This protocol describes a method to measure changes in intracellular cAMP levels in response to this compound, typically in cells expressing adenosine receptors.

Materials:

-

Cultured cells expressing the adenosine receptor of interest

-

This compound

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA or fluorescence-based)

-

Plate reader

Procedure:

-

Seed cells in a multi-well plate and grow to the desired confluency.

-

Pre-treat the cells with a phosphodiesterase inhibitor for a short period to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of this compound for a defined time (e.g., 15-30 minutes) at 37°C. Include appropriate controls (e.g., vehicle, known agonist).

-

Terminate the stimulation and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the cAMP concentration in the cell lysates using the assay kit and a plate reader.

-

Normalize the cAMP levels to the protein concentration in each sample.

-

Plot the cAMP concentration as a function of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Assessment of Apoptosis by DNA Fragmentation Assay

This protocol describes the detection of apoptosis by visualizing the characteristic DNA laddering pattern.

Materials:

-

Cultured cells

-

This compound

-

Cell lysis buffer (containing a non-ionic detergent)

-

RNase A

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol and sodium acetate (B1210297)

-

Electrophoresis buffer (e.g., TBE)

-

DNA loading dye

-

DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

-

Agarose gel electrophoresis system and UV transilluminator

Procedure:

-

Treat cells with this compound (typically in the µM range) for a specified duration (e.g., 24-72 hours) to induce apoptosis. Include an untreated control.

-

Harvest both adherent and floating cells and wash with PBS.

-

Resuspend the cell pellet in lysis buffer and incubate on ice.

-

Centrifuge the lysate to pellet high molecular weight DNA and cellular debris.

-

Treat the supernatant with RNase A to digest RNA, followed by Proteinase K to digest proteins.

-

Extract the DNA using phenol:chloroform:isoamyl alcohol.

-

Precipitate the DNA from the aqueous phase with sodium acetate and cold ethanol.

-

Wash the DNA pellet with 70% ethanol and air dry.

-

Resuspend the DNA in a small volume of TE buffer.

-

Add DNA loading dye to the samples and load them onto an agarose gel (typically 1.5-2%).

-

Run the gel electrophoresis until the dye front has migrated an adequate distance.

-

Stain the gel with a DNA stain and visualize the DNA under UV light.

-

Apoptosis is indicated by a characteristic "ladder" pattern of DNA fragments in multiples of ~180-200 base pairs.

Conclusion

This compound is a versatile pharmacological tool with well-defined chemical properties and a dual mechanism of action involving both cell surface receptor activation and intracellular pathways. Its metabolic stability makes it a reliable agent for studying adenosine-mediated signaling in various physiological and pathological contexts. This guide provides a foundational understanding of its chemical nature, biological activities, and the experimental methodologies used to characterize it, serving as a valuable resource for researchers in pharmacology and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 3. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]

- 4. davjalandhar.com [davjalandhar.com]

- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

In Vivo Metabolic Stability of 2-Chloroadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroadenosine (2-CADO) is a synthetic adenosine (B11128) analog recognized for its enhanced metabolic stability compared to endogenous adenosine, making it a valuable tool in pharmacological research. This technical guide provides an in-depth overview of the in vivo metabolic stability of this compound, drawing comparisons with its close analog, 2-chloro-2'-deoxyadenosine (cladribine). The document details its pharmacokinetic profile, metabolic pathways, and analytical methodologies for its quantification in biological matrices. Furthermore, it elucidates the key signaling cascades activated by this compound through its interaction with adenosine receptors. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and neuroscience.

Introduction

This compound is a non-selective agonist for A1, A2A, and A3 adenosine receptors, demonstrating a range of physiological effects, including anticonvulsive and anti-inflammatory properties.[1][2][3] Its resistance to deamination by adenosine deaminase (ADA) confers a significantly longer biological half-life than adenosine, allowing for more sustained receptor activation in vivo.[2][4] Understanding the metabolic fate and pharmacokinetic properties of this compound is crucial for the design and interpretation of preclinical and clinical studies. This guide synthesizes available data on its metabolic stability, providing a clear and structured resource for the scientific community.

Pharmacokinetic Profile

The in vivo disposition of this compound and its deoxyadenosine (B7792050) analog, cladribine (B1669150), has been characterized in various preclinical and clinical settings. The key pharmacokinetic parameters are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Species | Administration Route | Reference |

| EC50,u (A2a receptor-mediated blood pressure reduction) | 61 ng/mL (202 nM) | Rat | Intravenous | [5] |

| EC50,u (A1 receptor-mediated heart rate reduction) | 41 ng/mL (136 nM) | Rat | Intravenous | [5] |

Table 2: Pharmacokinetic Parameters of Cladribine (2-chloro-2'-deoxyadenosine) in Humans

| Parameter | Value | Administration Route | Reference |

| Terminal Half-life | 5.7 - 19.7 hours | Intravenous/Oral | [6] |

| Apparent Volume of Distribution | 480 - 490 L | Oral | [7][8] |

| Oral Bioavailability | ~40% | Oral | [7][8] |

| Plasma Protein Binding | 20% | N/A | [7][9] |

| Renal Clearance | 22.2 L/h | N/A | [5] |

| Non-renal Clearance | 23.4 L/h | N/A | [5] |

Metabolic Pathways

The metabolic stability of this compound is primarily attributed to its resistance to adenosine deaminase.[2][4] The main route of metabolism for this compound and its analog cladribine is intracellular phosphorylation to their respective monophosphate, diphosphate, and triphosphate forms.

Phosphorylation

Upon cellular uptake via nucleoside transporters, this compound is phosphorylated by adenosine kinase to 2-chloro-adenosine monophosphate (2-Cl-AMP), which is subsequently converted to the di- and triphosphate forms.[10][11] This intracellular activation is a key determinant of its biological activity and cytotoxicity in certain cell types.[10]

In contrast, cladribine is a prodrug that is phosphorylated to its active triphosphate form (2-Cd-ATP) by deoxycytidine kinase (DCK) and mitochondrial deoxyguanosine kinase.[9][12] The accumulation of the triphosphate metabolites within cells is a critical step in their therapeutic mechanism of action, particularly in lymphocytes.[9][12]

Figure 1: Intracellular phosphorylation of this compound.

Degradation

The major metabolite of cladribine found in plasma is 2-chloroadenine (B193299) .[6][13] Studies have shown that this compound is stable at neutral and basic pH but undergoes hydrolysis to 2-chloroadenine under acidic conditions.[1][4] This suggests that the formation of 2-chloroadenine is a likely degradation pathway for this compound in vivo, particularly in acidic microenvironments.

Figure 2: Hydrolytic degradation of this compound.

Adenosine Receptor Signaling Pathways

This compound exerts its physiological effects by activating adenosine receptors. The downstream signaling cascades vary depending on the receptor subtype.

A1 Adenosine Receptor Signaling

Activation of the A1 receptor, which is coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][13] This pathway also involves the activation of potassium channels and inhibition of calcium channels.[12]

Figure 3: A1 Adenosine Receptor Signaling Pathway.

A2A Adenosine Receptor Signaling

The A2A receptor is coupled to Gs proteins, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[6][14]

Figure 4: A2A Adenosine Receptor Signaling Pathway.

A3 Adenosine Receptor Signaling

Similar to the A1 receptor, the A3 receptor is coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[6][13] It can also activate phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[15]

Figure 5: A3 Adenosine Receptor Signaling Pathways.

Experimental Protocols

Accurate quantification of this compound and its metabolites in biological samples is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred analytical method.

Sample Preparation and Extraction

A solid-phase extraction (SPE) method is commonly used for the cleanup and concentration of this compound and its metabolites from plasma and urine.[10]

-

Protocol:

-

To 1 mL of plasma or diluted urine, add an internal standard (e.g., guaneran).

-

Mix with 1 mL of phosphate (B84403) buffer (10 mM, pH 6.5).

-

Apply the mixture to a C8 SPE cartridge, pre-conditioned with acetonitrile (B52724) and phosphate buffer.

-

Wash the cartridge with 1% acetonitrile in phosphate buffer, followed by a wash with hexane/dichloromethane (50/50).

-

Elute the analytes with 5% methanol (B129727) in ethyl acetate.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC-MS/MS analysis.

-

HPLC-MS/MS Analysis

A reversed-phase HPLC method with tandem mass spectrometry detection provides high sensitivity and selectivity for the quantification of this compound.

-

Chromatographic Conditions:

-

Column: C18 or C8 reversed-phase column (e.g., 4.6 mm x 75 mm, 3.5 µm).[3][10]

-

Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 2 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).[3][10]

-

Flow Rate: Typically 0.5 mL/min.[3]

-

Column Temperature: 40°C.[3]

-

Injection Volume: 5 µL.[3]

-

-

Mass Spectrometry Conditions:

Figure 6: General workflow for the analysis of this compound.

Conclusion

This compound exhibits enhanced metabolic stability in vivo compared to adenosine, primarily due to its resistance to adenosine deaminase. Its main metabolic fate involves intracellular phosphorylation to active triphosphate metabolites, a process initiated by adenosine kinase. The primary degradation product identified for its analog, cladribine, is 2-chloroadenine, which is also a likely metabolite of this compound. As a potent agonist of adenosine receptors, this compound activates well-defined signaling pathways that mediate its diverse physiological effects. The analytical methods outlined in this guide provide a robust framework for the quantitative assessment of this compound and its metabolites in biological systems. This comprehensive technical guide serves as a valuable resource for researchers and professionals working with this important pharmacological tool.

References

- 1. Metabolism and cytotoxic effects of 2-chloroadenine, the major catabolite of 2-chloro-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Non-selective Adenosine | Tocris Bioscience [tocris.com]

- 3. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic-haemodynamic relationships of this compound at adenosine A1 and A2a receptors in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of 2-chloro-2'-deoxyadenosine in human blood plasma and urine by high-performance liquid chromatography using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adenosine- and 2-chloro-adenosine-induced cytopathic effects on myoblastic cells and myotubes: involvement of different intracellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloroadenosine as a non-selective adenosine agonist

An In-depth Technical Guide to 2-Chloroadenosine as a Non-selective Adenosine (B11128) Agonist

Introduction

This compound (2-CADO) is a synthetic, metabolically stable analog of the endogenous nucleoside adenosine.[1][2] It functions as a non-selective agonist for all four subtypes of adenosine receptors (A1, A2A, A2B, and A3), making it a valuable tool in pharmacological research.[1][2][3] Unlike adenosine, which is rapidly metabolized, the stability of this compound allows for more prolonged and reliable experimental observations in both in vitro and in vivo systems.[2] This guide provides a comprehensive overview of its receptor pharmacology, downstream signaling effects, and detailed protocols for its characterization, aimed at researchers, scientists, and drug development professionals.

Pharmacology and Data Presentation

This compound exhibits broad affinity for adenosine receptors, though with varying potencies. Its non-selective nature allows for the general stimulation of the adenosinergic system. The binding affinities (Ki) across different receptor subtypes are summarized below. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) in nM | Receptor Family | Primary Signaling Effect |

| A1 | 10 - 300[1][3][4] | Gi/o | Inhibition of Adenylyl Cyclase |

| A2A | 80[1][3] | Gs | Stimulation of Adenylyl Cyclase |

| A2B | Low micromolar (exact Ki not consistently reported)[5][6] | Gs | Stimulation of Adenylyl Cyclase |

| A3 | 1900[1][3] | Gi/o | Inhibition of Adenylyl Cyclase |

Mechanism of Action & Signaling Pathways

As a non-selective agonist, this compound activates distinct downstream signaling cascades depending on the receptor subtype it engages. The two primary pathways affected are the cyclic adenosine monophosphate (cAMP) pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway.

Cyclic AMP (cAMP) Signaling Pathway

The most well-characterized signaling pathway for adenosine receptors is the modulation of intracellular cAMP levels. This compound elicits a dual response:

-

A1 and A3 Receptor Activation : These receptors couple to inhibitory G-proteins (Gi/o).[7][8] Activation by this compound leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cAMP concentration.[7]

-

A2A and A2B Receptor Activation : These receptors couple to stimulatory G-proteins (Gs).[9][10][11] Activation by this compound stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[9][10]

This dual regulation allows this compound to have opposing effects on cAMP depending on the relative expression of receptor subtypes in a given cell or tissue.

MAPK/ERK Signaling Pathway

Activation of adenosine receptors can also lead to the phosphorylation and activation of the ERK1/2 (p44/p42) kinases, key components of the MAPK signaling cascade that regulates cellular processes like proliferation and survival.[12][13] Evidence suggests that this compound can trigger this pathway through multiple adenosine receptor subtypes.[8][12][14]

-

A1 and A3 Receptor-Mediated Activation : This is often mediated through Gi/o proteins, which can activate downstream effectors like protein kinase C (PKC) and tyrosine kinases, ultimately leading to the phosphorylation of MEK (MAPK/ERK kinase) and subsequently ERK1/2.[8][12]

-

A2A and A2B Receptor-Mediated Activation : This can occur through Gs-PKA pathways or potentially other G-protein-independent mechanisms that converge on the Raf-MEK-ERK cascade.[12][14]

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific adenosine receptor subtype.

Methodology:

-

Membrane Preparation : Culture cells (e.g., HEK-293 or CHO) stably expressing the human adenosine receptor of interest. Harvest cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, then resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup : In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A), and varying concentrations of unlabeled this compound.

-

Incubation : Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

-

Termination and Filtration : Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis : Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels.

Methodology:

-

Cell Culture : Plate cells expressing the adenosine receptor of interest in a suitable multi-well plate and grow to near confluence.

-

Pre-treatment : Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Agonist Stimulation : Treat the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis : Terminate the stimulation and lyse the cells using the lysis buffer provided with the assay kit (e.g., 0.1 M HCl).

-

cAMP Quantification : Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as an ELISA or a homogeneous time-resolved fluorescence (HTRF) assay, following the manufacturer's instructions.

-

Data Analysis : Plot the measured cAMP levels against the log concentration of this compound. Use non-linear regression to determine the EC50 (for A2A/A2B stimulation) or IC50 (for A1/A3 inhibition of forskolin-stimulated cAMP) values.

MAPK/ERK Activation Assay (Phospho-ERK Western Blot)

This protocol detects the activation of the MAPK/ERK pathway by measuring the level of phosphorylated ERK1/2.

Methodology:

-

Cell Culture & Starvation : Plate cells and grow to ~80% confluence. Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.

-

Stimulation : Treat cells with this compound for a short duration (typically 5-15 minutes) at 37°C. Include a positive and negative control.

-

Cell Lysis : Place the plate on ice, wash cells with ice-cold PBS, and add ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE : Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Blocking : Block non-specific binding sites on the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Primary Antibody : Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK) overnight at 4°C.

-

Secondary Antibody : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

-

Detection : Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Re-probing (Total ERK) : To normalize the data, strip the membrane and re-probe it with an antibody for total ERK1/2.

-

Data Analysis : Quantify the band intensities for both p-ERK and total ERK. Present the results as the ratio of p-ERK to total ERK to determine the fold-change in activation.

References

- 1. This compound | Non-selective Adenosine | Tocris Bioscience [tocris.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | adenosine receptor agonist | Hello Bio [hellobio.com]

- 4. Characteristics of high affinity and low affinity adenosine binding sites in human cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. mdpi.com [mdpi.com]

- 7. Modulation of A1 adenosine receptor expression by cell aggregation and long-term activation of A2a receptors in cultures of avian retinal cells: involvement of the cyclic AMP/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenosine activates a2b receptors and enhances chloride secretion in kidney inner medullary collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]

- 12. Characterization of ERK1/2 signalling pathways induced by adenosine receptor subtypes in newborn rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloroadenosine: A Technical Guide to A1 vs. A2a Adenosine Receptor Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of 2-Chloroadenosine for the adenosine (B11128) A1 and A2a receptors. This document details the quantitative binding data, experimental methodologies for affinity determination, and the distinct signaling pathways associated with each receptor subtype, offering a critical resource for researchers in pharmacology and drug development.

Quantitative Affinity of this compound at A1 and A2a Receptors

This compound (2-CADO) is a stable analog of adenosine that acts as an agonist at adenosine receptors. Its affinity for the A1 and A2a receptor subtypes has been characterized in numerous studies, typically through radioligand binding assays. The affinity is commonly expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

The data consistently demonstrates that this compound exhibits a higher affinity for the A2a receptor compared to the A1 receptor.

| Receptor Subtype | Reported Ki (nM) | Species/Tissue Source | Reference |

| Adenosine A1 Receptor | 300 | Not Specified | [1][2] |

| 10 | Human Cerebral Cortex | [3] | |

| Adenosine A2a Receptor | 80 | Not Specified | [1][2] |